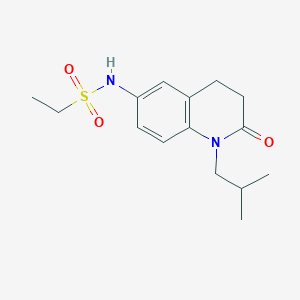

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

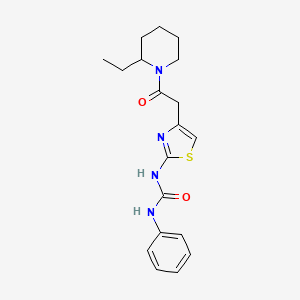

“N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide” is a chemical compound with the molecular formula C15H22N2O3S . It has a molecular weight of 336.4 g/mol . The compound is used in various scientific research applications.

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,3,4-tetrahydroquinolines, has been reported in the literature . A two-step procedure has been developed which includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string: CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C .

Physical and Chemical Properties Analysis

The compound “this compound” has several computed properties . It has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its topological polar surface area is 49.4 Ų . The compound is covalently bonded and has a complexity of 490 .

科学的研究の応用

Enzyme Inhibition

Research indicates that certain tetrahydroisoquinoline derivatives, including sulfonamides, show a selective inhibitory effect on human carbonic anhydrases (hCAs), an enzyme involved in various physiological processes. A study elucidating the crystal structure of hCA II in complex with a tetrahydroisoquinolin-2-ylsulfonamide variant revealed unique inhibitor binding modes, providing insights for designing selective inhibitors for isoforms like hCA IX and hCA VII, associated with cancer and neuronal disorders (Mader et al., 2011).

Antitumor Properties

Novel tetrahydroquinoline derivatives bearing the sulfonamide moiety have been synthesized and evaluated for their in vitro antitumor activity. Some of these compounds exhibited potency superior to Doxorubicin, a standard reference drug. This research opens the door for these derivatives to be considered as a new class of antitumor agents (Alqasoumi et al., 2010).

Applications in Structural and Chemical Analysis

Crystallography and Molecular Structure

A study on a compound structurally similar to tetrahydroisoquinoline derivatives revealed the formation of hydrogen-bonded chains in its crystal structure. This research offers valuable information about the molecular and crystal structure of such compounds, guiding future studies in this chemical domain (Gelbrich et al., 2011).

Synthesis and Characterization

Research into synthesizing 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through a cyclocondensation reaction provided insights into the chemical behavior and structural characterization of these compounds, expanding the understanding of their chemical properties (Croce et al., 2006).

Applications in Synthesis and Catalysis

Catalysis and Asymmetric Synthesis

A study showcased the use of copper-catalyzed enantioselective intramolecular aryl C-N coupling for synthesizing enantioenriched 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxamides, demonstrating an innovative approach in asymmetric catalysis (He et al., 2015).

作用機序

Target of Action

The primary targets of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide are currently unknown . This compound is a chemical with diverse applications in scientific research due to its unique properties.

Mode of Action

It is known that the compound has a unique structure that allows it to interact with various biological targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . .

特性

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-4-21(19,20)16-13-6-7-14-12(9-13)5-8-15(18)17(14)10-11(2)3/h6-7,9,11,16H,4-5,8,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZMZHXLLRHTMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625813.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2625820.png)

![1-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(3,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B2625821.png)

![N-cyclohexyl-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide](/img/structure/B2625822.png)

![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2625828.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2625832.png)

![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)

![2-[4-(2-Hydroxyethylamino)anilino]ethanol](/img/structure/B2625835.png)